
科林宁
描述
Synthesis Analysis Collinin and its isomer, isocollinin, have been successfully synthesized via a route that includes both parallel and sequential chemical reactions. This process allows for the production of collinin at scales ranging from 1 to 50 grams of precursor. The synthesized compounds are thoroughly characterized using techniques such as 1H NMR, 13C NMR, and melting point analysis, providing foundational data for further study of their properties and applications (Pardo-Castaño et al., 2019).
Molecular Structure Analysis The molecular structure of collinin has been elucidated through detailed NMR spectroscopy and other analytical methods, revealing its complex nature and the presence of a geranyloxycoumarin skeleton. This structural complexity is instrumental in its biological activity and interaction with biological molecules (Epifano et al., 2008).
Chemical Reactions and Properties Collinin's chemical behavior, particularly its interactions with other compounds and its reactivity under various conditions, has been a subject of research. Studies have shown that collinin can inhibit the growth of specific bacteria and modulate the inflammatory response in macrophages, highlighting its chemical and biological reactivity (Santos et al., 2013).
Physical Properties Analysis The physical properties of collinin, including its solubility in different solvents and under various conditions, have been extensively investigated. The solubility of collinin and isocollinin in pressurized CO2, for example, has been determined, providing valuable information for the extraction and application of these compounds (Pardo-Castaño et al., 2019).
Chemical Properties Analysis The chemical properties of collinin, including its reactivity and interactions with biological molecules, have been explored through various studies. Its effects on bacteria, inflammatory processes, and even bone breakdown demonstrate its significant biochemical activity and potential as a therapeutic agent (Santos et al., 2013).
科学研究应用
植物化学和药理特性
科林宁是一种从芸香科植物中分离出的香叶基氧香豆素,已经合成出足够的量来研究其有价值的生物学效应。研究重点在于检验科林宁的植物化学和药理特性,揭示其在各种治疗应用中的潜力 (Epifano、Genovese、Marcotullio 和 Curini,2008).
对牙周健康的影響
科林宁已显示出促进牙周健康的潜力。它减少了牙周炎的关键细菌卟啉单胞菌的生长,并抑制其胶原酶活性。此外,科林宁减轻了巨噬细胞中脂多糖诱导的炎症反应,并阻止破骨细胞的分化和功能,这在与炎症性牙周炎相关的骨骼分解中至关重要 (Santos 等,2013).
溶解度和合成
已经确定了科林宁及其异构体异科林宁在加压二氧化碳中的溶解度,为有效的提取和合成方法提供了见解。对于科林宁的溶解度特性至关重要的药物应用,这项研究非常重要 (Pardo-Castaño、García、Benavides 和 Bolaños,2019).
在癌症研究中的凋亡作用
研究表明,科林宁具有诱导人 Jurkat T 细胞(一种肿瘤细胞)凋亡的能力。这种凋亡活性是由线粒体途径介导的,表明科林宁在癌症治疗中的潜在作用 (Kim 等,2013).
抑制结肠癌发生
研究表明,在小鼠中膳食摄入科林宁可以抑制与结肠炎相关的结肠癌发生。这表明其作为结肠癌的化学预防剂的潜力,特别是在炎症条件下 (Kohno 等,2006).
抗结核潜力
科林宁已显示出对多药耐药和广泛耐药结核分枝杆菌的显着体外活性。这表明其作为治疗耐药结核病的新治疗剂的潜力,突出需要进一步研究来评估其功效 (Kim 等,2018).
作用机制
Target of Action
Collinin is a coumarin that has been found in Z. schinifolium and has diverse biological activities . It has shown anti-tubercular activity against both drug-susceptible and -resistant strains of M. tuberculosis .
Mode of Action
It is known to inhibit lps-induced nitric oxide (no) production
Biochemical Pathways
Its ability to inhibit lps-induced nitric oxide production suggests it may impact pathways related to immune response and inflammation .
Result of Action
Collinin has demonstrated significant anti-tubercular activity, showing effectiveness against both drug-susceptible and -resistant strains of M. tuberculosis . It also inhibits LPS-induced nitric oxide production , which suggests it may have anti-inflammatory effects.
生化分析
Biochemical Properties
Collinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of collinin is with cyclooxygenase enzymes, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, collinin has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) proteins, inhibiting their activity and thus modulating inflammatory responses . These interactions highlight the potential of collinin as a therapeutic agent in inflammatory and cancer-related conditions.
Cellular Effects
Collinin exerts significant effects on various types of cells and cellular processes. In cancer cells, collinin induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. In immune cells, collinin modulates cell signaling pathways, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines . Furthermore, collinin influences cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and reducing the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of collinin involves several key interactions at the molecular level. Collinin binds to the active site of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins . Additionally, collinin interacts with NF-κB proteins, preventing their translocation to the nucleus and subsequent activation of target genes involved in inflammation . Collinin also induces changes in gene expression by modulating the activity of transcription factors, leading to altered expression of genes involved in apoptosis and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of collinin have been observed to change over time. Collinin exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that collinin maintains its anti-inflammatory and anti-cancer activities over time, with sustained inhibition of cyclooxygenase enzymes and NF-κB proteins . Prolonged exposure to collinin may lead to adaptive responses in cells, resulting in reduced sensitivity to the compound .
Dosage Effects in Animal Models
The effects of collinin vary with different dosages in animal models. At low doses, collinin exhibits significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, collinin may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of collinin are maximized at intermediate doses, while higher doses result in diminished efficacy and increased toxicity .
Metabolic Pathways
Collinin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and other inflammatory mediators . Collinin also affects the metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites involved in cellular proliferation and survival . These interactions highlight the potential of collinin as a modulator of metabolic pathways in inflammatory and cancer-related conditions .
Transport and Distribution
Within cells and tissues, collinin is transported and distributed through interactions with specific transporters and binding proteins. Collinin is known to bind to albumin, facilitating its transport in the bloodstream and distribution to various tissues . Additionally, collinin interacts with cellular transporters, such as organic anion-transporting polypeptides, which mediate its uptake into cells . These interactions influence the localization and accumulation of collinin within specific cellular compartments .
Subcellular Localization
Collinin exhibits specific subcellular localization, which affects its activity and function. Collinin is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and NF-κB proteins . Additionally, collinin undergoes post-translational modifications, such as phosphorylation, which influence its targeting to specific cellular compartments . These modifications play a crucial role in directing collinin to its sites of action and modulating its biological effects .
属性
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34465-83-3 | |
| Record name | COLLININ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





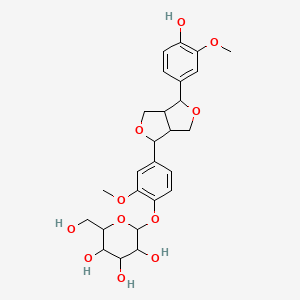
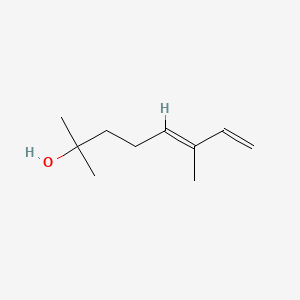
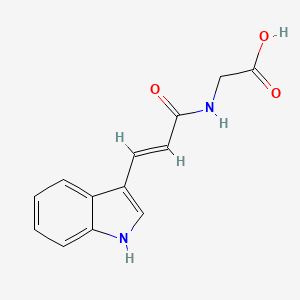
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
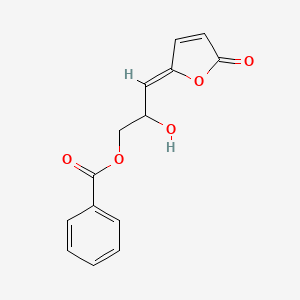
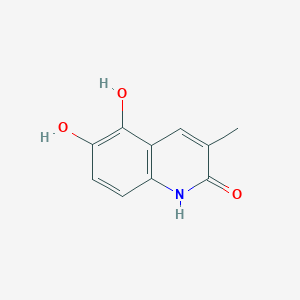
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
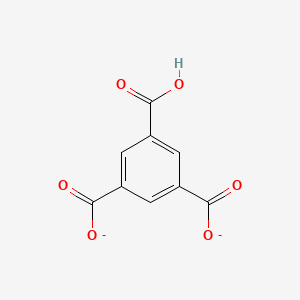
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)
